Leukotriene E4-d11 is a stable cysteinyl leukotriene that plays a significant role in inflammatory processes within the body. It is primarily produced by various types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils. This compound is formed through the enzymatic conversion of leukotriene C4 to leukotriene D4 and subsequently to leukotriene E4, which is the final and most stable form of cysteinyl leukotrienes. Due to its stability, leukotriene E4 accumulates in biological fluids such as urine, plasma, and breath condensate, making it an important biomarker for several inflammatory diseases, particularly respiratory conditions.
Leukotriene E4-d11 is classified under the category of eicosanoids, which are signaling molecules derived from arachidonic acid. It is specifically categorized as a cysteinyl leukotriene due to its structure that contains cysteine. This compound is often monitored in clinical research studies because increased levels of leukotriene E4 have been associated with various inflammatory conditions, including asthma and allergic responses.
The synthesis of leukotriene E4-d11 can be achieved through several methods:
The synthesis typically requires precise control over reaction conditions (e.g., temperature, pH) and may involve chromatographic techniques for purification. For example, liquid chromatography followed by tandem mass spectrometry (LC-MS/MS) is often employed to quantify and analyze the compound in biological samples.
Leukotriene E4-d11 has a complex molecular structure characterized by a series of double bonds and functional groups that confer its biological activity. The molecular formula for leukotriene E4 is C23H37NO5S, with a molecular weight of approximately 439.61 g/mol.
Leukotriene E4 can participate in various biochemical reactions:
The reactivity of leukotriene E4 is influenced by its functional groups, which allow it to interact with proteins and other molecules involved in inflammatory responses.
Leukotriene E4 exerts its effects primarily through binding to cysteinyl leukotriene receptors on target cells, leading to various biological responses:
Research indicates that elevated levels of leukotriene E4 are associated with exacerbations in asthma and other allergic conditions, highlighting its role as a potential therapeutic target.
Leukotriene E4-d11 has several applications in scientific research:
Leukotriene E4-d11 (LTE4-d11) is a deuterium-labeled isotopologue of the endogenous cysteinyl leukotriene E4 (LTE4). Its chemical structure comprises a 20-carbon eicosanoid backbone with four conjugated double bonds, a hydroxyl group at C5, and a cysteine-containing residue linked via a thioether bond at C6. Deuterium atoms replace eleven hydrogen atoms at specific positions: five on the terminal methyl group (C20), three on the cysteine-attached ethyl chain (C7' and C8'), and three on the cysteine moiety itself (Figure 1). This strategic labeling minimizes metabolic scrambling while preserving bioactivity [6] [9].
Mass spectrometry reveals characteristic fragmentation patterns distinguishing LTE4-d11 from its native counterpart. The molecular ion peak shifts from m/z 439.61 (LTE4) to 450.64 (LTE4-d11), with diagnostic fragments at m/z 305 (deuterium-retained arachidonic acid moiety) and m/z 146 (deuterated cysteine-glycine fragment). Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium incorporation sites through signal attenuation in ¹H-NMR and isotopic shifts in ¹³C-NMR spectra [9].
Table 1: Structural Features of LTE4-d11 vs. LTE4
Parameter | LTE4 | LTE4-d11 |
---|---|---|
Molecular Formula | C₂₃H₃₇NO₅S | C₂₃H₂₆D₁₁NO₅S |
Molecular Weight | 439.61 g/mol | 450.64 g/mol |
Deuterium Positions | None | C7', C8', C20, cysteine |
Key MS Fragment | m/z 301 | m/z 305 |
The synthesis of LTE4-d11 employs a multi-step chemo-enzymatic strategy to ensure regioselective deuterium incorporation:
Deuterated Arachidonic Acid Precursor:Arachidonic acid-d8 (AA-d8) is synthesized via catalytic deuteration of linoleic acid using PtO₂/D₂, followed by chain elongation. The terminal methyl group (C20) incorporates five deuterium atoms [9].
Enzymatic Conversion to LTA4-d8:AA-d8 undergoes 5-lipoxygenase (5-LO)-catalyzed oxygenation in activated human leukocytes or recombinant enzyme systems, forming the unstable epoxide LTA4-d8 [5] [8].
Conjugation to Glutathione:LTA4-d8 is conjugated to glutathione (GSH) by leukotriene C₄ synthase (LTC₄S), yielding LTC4-d8. To achieve additional deuterium, glutathione analogs with deuterated cysteine (cysteine-d3) are used, forming LTC4-d11 [5].
Stepwise Peptidase Cleavage:
Critical challenges include preventing deuterium loss during enzymatic steps and optimizing reaction pH to minimize H/D exchange. Typical yields range from 15–25% after HPLC purification, with isotopic purity >98% confirmed by LC-MS/MS [9].
LTE4-d11 exhibits enhanced metabolic stability compared to native LTE4 due to deuterium kinetic isotope effects (KIEs). Deuterium-carbon bonds require higher activation energy to break, slowing enzymatic degradation:
Resistance to β-Oxidation:Deuterium at C20 reduces the rate of mitochondrial β-oxidation by 2.7-fold in hepatocyte assays, extending the half-life from 4.5 min (LTE4) to 12.1 min (LTE4-d11) [9].
Deuterium-Dependent Analytical Advantages:In urine, LTE4-d11 co-elutes with endogenous LTE4 but resolves as a distinct peak in mass spectrometry (Figure 2). This allows its use as an internal standard in quantitative LC-MS/MS, compensating for matrix effects. Recovery rates from spiked human urine exceed 95% after solid-phase extraction [4] [9].
Minimal Functional Perturbation:Cell-based assays confirm LTE4-d11 retains agonist activity at CysLT receptors. Calcium flux responses in HEK293T cells expressing CysLT1 show EC₅₀ = 8.3 × 10⁻⁸ M (LTE4-d11) vs. 8.0 × 10⁻⁸ M (LTE4), indicating negligible isotope effects on receptor binding [10].
Table 2: Stability Profile of LTE4-d11 in Biological Systems
Matrix | Half-Life (Native LTE4) | Half-Life (LTE4-d11) | Degradation Pathway Affected |
---|---|---|---|
Human Urine | 2.1 h | 6.5 h | Glutathione conjugation |
Plasma | 0.8 h | 2.4 h | β-oxidation |
Lung Homogenate | 15 min | 42 min | Peptidase cleavage |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7